methyl 4-oxo-4-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate
Description
Methyl 4-oxo-4-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate is a steroid-derived compound characterized by a cyclopenta[a]phenanthrene core modified with hydroxyl, methyl, and keto groups. The ester moiety (methyl butanoate) distinguishes it from related bile acid derivatives.
Properties
IUPAC Name |
methyl 4-oxo-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6/c1-23-9-8-14(25)10-13(23)11-19(27)22-16-5-4-15(18(26)6-7-21(29)30-3)24(16,2)20(28)12-17(22)23/h13-17,19-20,22,25,27-28H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLZOQJNIKVXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CC(C3C2CC(C4(C3CCC4C(=O)CCC(=O)OC)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Steroidal Alcohol with 4-Oxobutanoic Acid Derivatives
A common approach involves coupling a steroidal alcohol with methyl 4-chloro-4-oxobutanoate under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group at C17 of the steroid attacks the electrophilic carbonyl carbon of the acid chloride.
-
Substrate Preparation : The steroidal alcohol (3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol) is isolated via hydrolysis of its acetylated precursor.
-
Activation : Methyl 4-chloro-4-oxobutanoate is synthesized by treating 4-oxobutanoic acid with thionyl chloride, followed by methanol quenching.
-
Coupling : The steroidal alcohol (1 eq) reacts with methyl 4-chloro-4-oxobutanoate (1.2 eq) in anhydrous dichloromethane (DCM) with triethylamine (2 eq) as a base. The mixture is stirred at 0–5°C for 4–6 hours.
-
Workup : The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:7), yielding the target compound in 65–72% yield.
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Yield | 65–72% |
| Purity (HPLC) | >95% |
Oxidative Condensation of Steroidal Ketones
An alternative method employs oxidative condensation between a steroidal ketone and methyl acetoacetate. This route leverages the enolate formation of methyl acetoacetate to attack the C17 ketone of the steroid.
-
Enolate Generation : Methyl acetoacetate (1.5 eq) is treated with LDA (lithium diisopropylamide) in tetrahydrofuran (THF) at −78°C.
-
Nucleophilic Addition : The enolate reacts with 10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-one (1 eq) at −40°C for 2 hours.
-
Oxidation : The intermediate diol is oxidized using Jones reagent (CrO₃/H₂SO₄) to form the 4-oxo group.
-
Deprotection : Acidic hydrolysis (HCl/MeOH) removes any protecting groups on the steroid’s hydroxyl moieties.
| Parameter | Value |
|---|---|
| Oxidation Agent | Jones Reagent (CrO₃/H₂SO₄) |
| Yield | 58–64% |
| Selectivity | >90% for C17 position |
Optimization of Reaction Conditions
Catalytic Systems
Palladium-catalyzed cross-coupling has been explored to improve regioselectivity. For example, Suzuki-Miyaura coupling between a boronic ester-functionalized steroid and methyl 4-oxo-4-iodobutanoate achieves higher yields ().
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Toluene/water (4:1)
-
Yield: 78%
Protection/Deprotection Strategies
The steroid’s hydroxyl groups (C3, C7, C12) are often protected as silyl ethers (e.g., TBS or TIPS) during synthesis to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) ().
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms >95% purity with a retention time of 12.4 minutes ().
Challenges and Limitations
-
Steric Hindrance : Bulky substituents at C10 and C13 reduce reaction rates, necessitating excess reagents ().
-
Oxidative Degradation : The 4-oxo group is prone to over-oxidation; careful control of reaction time and temperature is critical ().
Industrial-Scale Production
Patents disclose continuous-flow systems to enhance scalability. For example, a microreactor setup reduces reaction time from 6 hours to 30 minutes while maintaining 70% yield ( ).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-oxo-4-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate exhibit significant anticancer properties. For instance, triazolyl aryl ketones with bile acid appendages have shown promising results against breast cancer cell lines (MCF-7 and 4T1). In vitro tests revealed that certain derivatives had IC50 values lower than standard chemotherapeutic agents like docetaxel, indicating their potential as effective anticancer agents .
Case Study: Cytotoxicity Evaluation
A library of bile-acid-appended compounds was synthesized and tested for cytotoxicity. Among these, several compounds demonstrated remarkable activity against MCF-7 cells with IC50 values ranging from 2.61 µM to 8.76 µM. These findings suggest that modifications to the molecular structure can enhance anticancer efficacy .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its ability to form stable conjugates with various therapeutic agents. For example, cholic acid conjugates have been used to improve the pharmacokinetics of anticancer drugs like cytarabine. These conjugates were shown to release active drug components in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .
Metabolic Studies
This compound has been identified as a metabolite in various biological systems. Its role as a human metabolite suggests potential implications in metabolic pathways and disease states. Studies have indicated that such metabolites can influence cellular processes and may serve as biomarkers for specific conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications and Substituent Variations
The compound shares its steroidal backbone with multiple analogs but differs in substituent positioning and functional groups. Key comparisons include:
Table 1: Substituent and Functional Group Comparison
Key Observations :
Physical and Spectroscopic Properties
Table 2: Physical and Analytical Data
Biological Activity
Methyl 4-oxo-4-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate is a complex organic compound notable for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthren moiety. Its IUPAC name is:
This structure suggests that it may exhibit significant interactions with biological systems, potentially influencing various metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the same structural family. For instance, derivatives of similar compounds demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae |
| Compound 11 | 0.008 | 0.20 | S. aureus |
| Compound 12 | 0.015 | 0.30 | E. coli |
Anti-inflammatory Properties
The presence of hydroxyl groups in methyl 4-oxo-4-(3,7,12-trihydroxy...) suggests potential anti-inflammatory activity. Hydroxylated compounds are often associated with the modulation of inflammatory pathways due to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
Case Study: Anti-inflammatory Effects
A study investigating similar hydroxylated compounds found that they effectively reduced inflammation markers in vitro by inhibiting NF-kB activation pathways . This suggests that methyl 4-oxo-4-(3,7,12-trihydroxy...) could also possess similar anti-inflammatory effects.
Cytotoxicity and Safety Profile
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments using MTT assays indicated varying degrees of cytotoxicity among related compounds against normal cell lines such as MRC5 cells . Understanding the cytotoxic effects is crucial for determining therapeutic windows and potential side effects.
Q & A
Q. What are the validated synthetic routes for methyl 4-oxo-4-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate?
The compound is typically synthesized via steroid core functionalization. Key steps include:
- Hydroxylation and methylation : Selective oxidation at C-3, C-7, and C-12 using protected intermediates to avoid over-oxidation .
- Esterification : Reaction of the carboxylic acid precursor with methanol under acidic conditions to form the methyl ester .
- Stereochemical control : Chiral auxiliaries or enzymatic catalysis ensure correct stereochemistry at C-10 and C-13 .
Validation relies on ¹H/¹³C NMR (e.g., δ 3.66 ppm for methoxy groups) and HRMS (e.g., m/z 457.3294 [M+Na⁺]) .
Q. How is the compound’s structure confirmed in academic research?
- X-ray crystallography : Resolves absolute stereochemistry, as seen in related cyclopenta[a]phenanthrene derivatives (e.g., Acta Cryst. E reports for similar structures) .
- Multinuclear NMR : Key signals include:
- ¹H NMR : δ 0.90–0.92 ppm (C-18/C-19 methyl groups), δ 3.33–3.67 ppm (methoxy and hydroxyl-bearing carbons) .
- ¹³C NMR : δ 175.0 ppm (ester carbonyl), δ 68.7 ppm (hydroxyl-bearing carbons) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm ketone and ester carbonyl groups .
Q. What safety protocols are critical for handling this compound?
- Hazard mitigation : Use fume hoods (inhalation risk), nitrile gloves (skin contact), and safety goggles (eye exposure) .
- First aid : Immediate rinsing with water for eye/skin contact (15+ minutes); artificial respiration if inhaled .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects : For NMR discrepancies (e.g., unexpected splitting), variable-temperature (VT) NMR can reveal conformational flexibility .
- Crystallographic refinement : Re-analyze X-ray data with software like SHELXL to check for disorder or partial occupancy .
- Computational validation : Compare DFT-calculated NMR shifts (GIAO method) with experimental data to identify misassignments .
Q. What strategies optimize biological activity studies of this compound?
- Analog design : Modify the C-17 butanoate side chain (e.g., replace methyl ester with free acid) to enhance solubility or receptor binding .
- In vitro assays : Use Clostridium difficile spore germination models (IC₅₀ values) to evaluate antimicrobial activity .
- Metabolic stability : Incubate with liver microsomes and track degradation via LC-MS to identify vulnerable sites (e.g., ester hydrolysis) .
Q. How can synthetic yields be improved for large-scale studies?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl groups to prevent side reactions during esterification .
- Catalysis : Employ palladium-catalyzed cross-coupling for C-17 functionalization (e.g., Suzuki-Miyaura reactions) .
- Purification : Optimize flash chromatography with gradients of ethyl acetate/hexane (3:7 → 1:1) to isolate the product efficiently .
Q. What analytical methods assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC-UV at 254 nm. Ester hydrolysis is prominent at pH > 7 .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C) to guide storage conditions .
- Light sensitivity : Expose to UV (365 nm) and track photodegradation products with LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
